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Compound of Interest

Compound Name: dqp-1105

Cat. No.: B1230525 Get Quote

Disclaimer: This document summarizes publicly available preclinical data for DQP-1105 and

outlines the standard toxicological evaluation framework for a novel small molecule of its class.

As of this writing, comprehensive Good Laboratory Practice (GLP) safety and toxicity study

reports for DQP-1105 are not available in the public domain. The experimental protocols

described herein are representative of industry-standard and regulatory-guided practices for

Investigational New Drug (IND)-enabling studies.

Introduction
DQP-1105 is a novel small molecule identified as a selective negative allosteric modulator

(NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1]

[2] Its selectivity for these specific subunits presents a promising therapeutic strategy for

neurological disorders where their activity is implicated, such as certain forms of epilepsy.[2]

The progression of such a compound from discovery to clinical trials is contingent on a

thorough evaluation of its safety and toxicity profile.

This technical guide provides a summary of the known in vitro pharmacological data for DQP-
1105 and details the requisite preclinical safety and toxicity studies necessary for regulatory

submission. It is intended for researchers, scientists, and drug development professionals

involved in the advancement of novel therapeutics.
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DQP-1105 acts as a noncompetitive, voltage-independent antagonist of the NMDA receptor.[1]

Its mechanism involves binding to an allosteric site, which reduces the channel's response to

the binding of agonists glutamate and glycine.[1][3] A key feature of DQP-1105 is that its

inhibitory potency is enhanced in the presence of glutamate, suggesting a glutamate-

dependent mechanism of action.[2][4]

The selectivity of DQP-1105 is a critical aspect of its therapeutic potential and safety profile.

On-target toxicity can arise from exaggerated pharmacology, while off-target effects can result

from interactions with other receptors. The available data on the inhibitory concentrations (IC₅₀)

of DQP-1105 across various receptor subunits are summarized below.

Target Receptor
Subunit

IC₅₀ (μM) Selectivity Profile Reference

NMDA Receptors

GluN1/GluN2D 2.7 High Potency [2]

GluN1/GluN2C 7.0 - 8.5 High Potency [2]

GluN1/GluN2A >200 >50-fold selective [1][2]

GluN1/GluN2B >100 >50-fold selective [1][2]

Other Glutamate

Receptors

AMPA (GluA1) >150 Low Potency [1][2]

Kainate (GluK2) >120 Low Potency [1][2]

Table 1: Summary of in vitro inhibitory activity of DQP-1105 on various glutamate receptor

subtypes.

NMDA Receptor Signaling and Modulation
NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and transmission.

They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits.

Activation requires the binding of both glycine (to GluN1) and glutamate (to GluN2), which
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leads to the opening of a calcium-permeable channel. DQP-1105 modulates this process by

binding to a site on the GluN2C/D subunits, thereby reducing ion flux.[1]

Figure 1: Signaling pathway of the NMDA receptor modulated by DQP-1105.

Framework for Preclinical Safety Assessment
Any new chemical entity must undergo a rigorous, standardized battery of non-clinical safety

studies before it can be administered to humans.[5][6] These IND-enabling studies are

designed to identify potential toxicities, determine a safe starting dose for clinical trials, and

inform clinical monitoring plans.[7] The general workflow is a multi-stage process involving

pharmacology, toxicology, and manufacturing assessments.
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Figure 2: General experimental workflow for preclinical drug development.

Detailed Experimental Protocols for Safety
Assessment
The following sections describe standard protocols for the core battery of non-clinical safety

studies.

These studies investigate the effects of DQP-1105 on vital organ functions. The core battery

focuses on the central nervous, cardiovascular, and respiratory systems.

Experimental Protocol:

Objective: To identify potential adverse effects on vital physiological functions.

Species: Rodent (e.g., Sprague-Dawley rat) and/or non-rodent (e.g., Beagle dog),

depending on the test.

Test System:

Cardiovascular: Conscious, telemetered animals to measure blood pressure, heart rate,

and ECG parameters continuously. An in vitro hERG assay is also conducted to assess

the risk of QT interval prolongation.

Respiratory: Whole-body plethysmography in conscious rodents to measure respiratory

rate, tidal volume, and minute volume.

Central Nervous System (CNS): A functional observational battery (FOB) or modified

Irwin test in rodents to assess behavioral, autonomic, and neuromuscular functions.

Dose Levels: A minimum of three dose levels, including a therapeutic dose, a mid-range

dose, and a high dose approaching the maximum tolerated dose (MTD), plus a vehicle

control.

Route of Administration: The intended clinical route. For DQP-1105, this would likely be

parenteral (e.g., intravenous or intraperitoneal) or oral.

Endpoints:
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Cardiovascular: Hemodynamic changes, ECG intervals (PR, QRS, QT/QTc).

Respiratory: Changes in breathing patterns and volumes.

CNS: Clinical signs, changes in motor activity, coordination, and reflexes.

These studies are designed to characterize the toxicity profile of DQP-1105 following single

and multiple administrations.

Experimental Protocol (28-Day Repeated-Dose Study):

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify

target organs of toxicity after repeated daily dosing for 28 days.

Species: Two mammalian species are required: one rodent (e.g., Wistar rat) and one non-

rodent (e.g., Beagle dog).

Groups: Typically four groups per sex: a vehicle control group and three dose groups (low,

mid, high). A recovery group is often included at the high dose and control levels to assess

the reversibility of any findings.

Route of Administration: The intended clinical route, administered daily.

In-life Observations: Daily clinical observations, weekly body weight and food consumption

measurements, ophthalmology exams, and toxicokinetic (TK) blood sampling to correlate

exposure with toxicity.

Terminal Procedures: At the end of the dosing period, animals are euthanized for

comprehensive evaluation.

Endpoints:

Clinical Pathology: Hematology and clinical chemistry analysis.

Anatomic Pathology: Full necropsy, organ weight measurements, and histopathological

examination of a comprehensive list of tissues.
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Hematology
Parameter

Units Control Low Dose Mid Dose High Dose

Red Blood

Cell Count
10⁶/μL

Hemoglobin g/dL

White Blood

Cell Count
10³/μL

Platelet

Count
10³/μL

Table 2: Example of a data presentation table for hematology endpoints in a repeated-dose

toxicity study.

Clinical
Chemistry
Parameter

Units Control Low Dose Mid Dose High Dose

Alanine

Aminotransfe

rase (ALT)

U/L

Aspartate

Aminotransfe

rase (AST)

U/L

Blood Urea

Nitrogen

(BUN)

mg/dL

Creatinine mg/dL

Table 3: Example of a data presentation table for clinical chemistry endpoints, assessing liver

and kidney function.
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A standard battery of tests is required to assess the potential of DQP-1105 to cause genetic

damage.

Experimental Protocols:

1. Bacterial Reverse Mutation Test (Ames Test):

Objective: To detect gene mutations (point mutations and frameshifts).

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

Methodology: The test is conducted with and without a metabolic activation system (S9

fraction from rat liver) to detect mutagenic metabolites.

2. In Vitro Mammalian Cell Cytogenetic Assay:

Objective: To detect chromosomal damage.

Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood

lymphocytes.

Methodology: Cells are exposed to DQP-1105, and metaphase cells are analyzed for

chromosomal aberrations. Alternatively, an in vitro micronucleus test can be performed.

3. In Vivo Micronucleus Test:

Objective: To assess chromosomal damage in a whole animal system.

Species: Mouse or rat.

Methodology: Animals are treated with DQP-1105, and bone marrow or peripheral blood

is collected to score the frequency of micronucleated erythrocytes.

Conclusion
DQP-1105 is a selective GluN2C/D NMDA receptor negative allosteric modulator with a

pharmacological profile that suggests potential therapeutic utility. The publicly available data

focuses primarily on its mechanism of action and in vitro activity. For its continued
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development, a comprehensive preclinical safety and toxicity program, as outlined in this guide,

is mandatory. The results from these IND-enabling studies, including safety pharmacology,

repeated-dose toxicity, and genotoxicity, will be essential to characterize its safety profile,

establish a safe starting dose for human trials, and ultimately determine its viability as a clinical

candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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